

H-D-Ala-OtBu.HCl CAS number 59531-86-1

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Compound of Interest		
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An In-depth Technical Guide to H-D-Ala-OtBu.HCI (CAS Number: 59531-86-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Ala-OtBu.HCI, chemically known as D-Alanine tert-butyl ester hydrochloride, is a protected amino acid derivative widely utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis.[1][2] Its structure, featuring a tert-butyl ester protecting group on the carboxyl terminus and a free amine in the hydrochloride salt form, makes it a valuable building block for the stepwise assembly of peptide chains. The D-configuration of the alanine residue is of particular interest for the synthesis of peptides with modified biological activity and stability, as peptides incorporating D-amino acids are often less susceptible to enzymatic degradation. This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of **H-D-Ala-OtBu.HCI**.

Physicochemical and Safety Data

A summary of the key physicochemical properties of **H-D-Ala-OtBu.HCl** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of H-D-Ala-OtBu.HCl



Property	Value	References
CAS Number	59531-86-1	[1]
Molecular Formula	C7H16CINO2	[1]
Molecular Weight	181.66 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	168-175 °C (decomposes)	[3][4]
Solubility	Soluble in methanol and other polar organic solvents.	[2][3]
Purity	Typically ≥98%	[2]

Safety and handling are of paramount importance when working with any chemical substance. Table 2 outlines the key safety information for **H-D-Ala-OtBu.HCI**.

Table 2: Safety and Handling Information for H-D-Ala-OtBu.HCl



Category	Information	References
Hazard Statements	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	
Precautionary Statements	Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spr ay. Wash skin thoroughly after handling.	
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances. Keep container tightly closed.	[2]
Personal Protective Equipment	Safety glasses, chemical- resistant gloves, and a lab coat are recommended.	

Spectroscopic Data

While specific experimental spectra for **H-D-Ala-OtBu.HCI** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its chemical structure.

Table 3: Expected Spectroscopic Data for H-D-Ala-OtBu.HCl



Spectroscopy	Expected Characteristics
¹ H NMR	Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the alanine methyl protons (doublet, ~1.4 ppm), the alanine α-proton (quartet, ~4.0 ppm), and the amine protons (broad singlet, variable chemical shift).
¹³ C NMR	Resonances for the tert-butyl quaternary carbon (~82 ppm) and methyl carbons (~28 ppm), the alanine methyl carbon (~17 ppm), α-carbon (~50 ppm), and the carbonyl carbon (~170 ppm).
Mass Spectrometry (ESI+)	Expected [M+H] ⁺ ion at m/z 146.11, corresponding to the free base (D-Alanine tertbutyl ester).
Infrared (IR)	Characteristic absorptions for the N-H stretching of the amine hydrochloride salt (~3000-2800 cm ⁻¹), C-H stretching (~2980-2850 cm ⁻¹), the ester carbonyl C=O stretching (~1740 cm ⁻¹), and N-H bending (~1600-1500 cm ⁻¹).

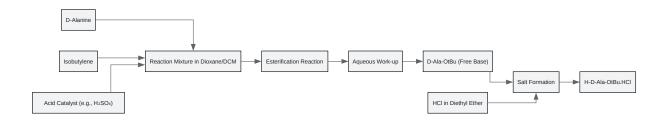
Experimental Protocols

H-D-Ala-OtBu.HCI is a cornerstone in solid-phase peptide synthesis (SPPS), primarily utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[5][6] Below are detailed experimental protocols for its synthesis, its use in peptide coupling, and the subsequent deprotection of the tert-butyl group.

Synthesis of H-D-Ala-OtBu.HCl

This protocol describes a general method for the synthesis of amino acid tert-butyl ester hydrochlorides.[7]





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Caption: Synthesis of H-D-Ala-OtBu.HCI.

Methodology:

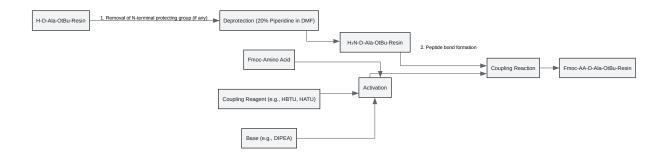
- Reaction Setup: In a pressure vessel, suspend D-Alanine in a suitable solvent such as dioxane or dichloromethane (DCM).
- Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Esterification: Cool the suspension and add condensed isobutylene. Seal the vessel and stir at room temperature for 48-72 hours.
- Work-up: After the reaction is complete, cool the vessel and carefully vent any excess
 pressure. Concentrate the reaction mixture under reduced pressure. Dissolve the residue in
 an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium
 bicarbonate solution and brine.
- Isolation of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain D-Alanine tert-butyl ester as a free base.
- Salt Formation: Dissolve the free base in anhydrous diethyl ether and cool in an ice bath.
 Add a stoichiometric amount of ethereal HCl dropwise with stirring.



 Product Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-D-Ala-OtBu.HCl.

Coupling of an Fmoc-Protected Amino Acid to H-D-Ala-OtBu-Resin

This protocol outlines the coupling of a generic Fmoc-amino acid to a resin pre-loaded with H-D-Ala-OtBu. This is a fundamental step in SPPS.[8][9]



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Caption: Fmoc-SPPS Coupling Workflow.

Methodology:

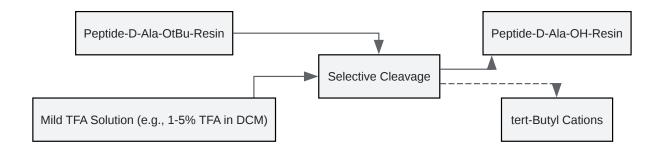
- Resin Preparation: Swell the H-D-Ala-OtBu-functionalized resin in dimethylformamide (DMF) for 30-60 minutes.
- Neutralization: If starting with the hydrochloride salt on the resin, neutralize the resin by washing with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF. Wash the resin thoroughly with DMF.



- Activation of Fmoc-Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF. Add a coupling agent such as HBTU or HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents). Allow the activation to proceed for a few minutes.
- Coupling Reaction: Add the activated Fmoc-amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
- Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Selective Cleavage of the Tert-Butyl Ester Protecting Group

While the tert-butyl ester is typically cleaved during the final trifluoroacetic acid (TFA) treatment that also cleaves the peptide from the resin, it is possible to selectively remove it under milder acidic conditions if the peptide is attached to a more acid-resistant linker.[10][11][12]



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